2-N-Cbz-aminomethylmorpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Cbz-aminomethylmorpholine oxalate is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.3285 . It is a derivative of morpholine, a heterocyclic amine, and is often used in pharmaceutical and chemical research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Cbz-aminomethylmorpholine oxalate typically involves the protection of the amine group of morpholine with a carbobenzyloxy (Cbz) group, followed by the formation of the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and reagents like oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Cbz-aminomethylmorpholine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce the deprotected amine .
Wissenschaftliche Forschungsanwendungen
2-N-Cbz-aminomethylmorpholine oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-N-Cbz-aminomethylmorpholine oxalate involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-N-Boc-aminomethylmorpholine oxalate: Similar in structure but with a Boc protecting group instead of Cbz.
2-N-Fmoc-aminomethylmorpholine oxalate: Uses an Fmoc group for protection.
2-N-Cbz-aminomethylpiperidine oxalate: A piperidine derivative with similar properties.
Uniqueness
2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C15H20N2O7 |
---|---|
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
benzyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6) |
InChI-Schlüssel |
OVZAUNRMEKJNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.